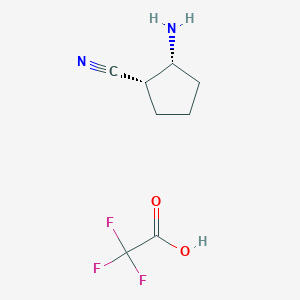
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system substituted with amino, chloro, and fluoro groups, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific biological processes .
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors, offering possibilities for treating various diseases .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid
- (3R,4S)-4-Methyl-3-hexanol
- (3S,4S)-Tetflupyrolimet
Uniqueness
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL stands out due to its unique combination of substituents on the chroman ring. This specific arrangement of amino, chloro, and fluoro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(3S,4S)-4-amino-6-chloro-8-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H9ClFNO2/c10-4-1-5-8(12)7(13)3-14-9(5)6(11)2-4/h1-2,7-8,13H,3,12H2/t7-,8+/m1/s1 |
InChI Key |
QHXQXKFDXAIVEY-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C(=CC(=C2)Cl)F)N)O |
Canonical SMILES |
C1C(C(C2=C(O1)C(=CC(=C2)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



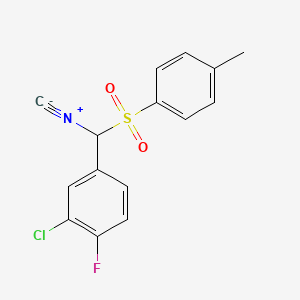
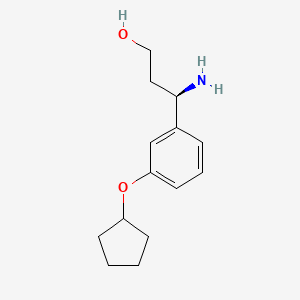
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
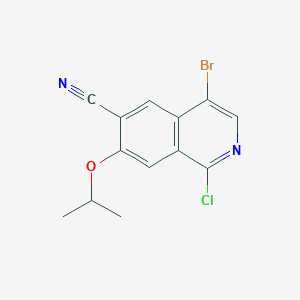
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)
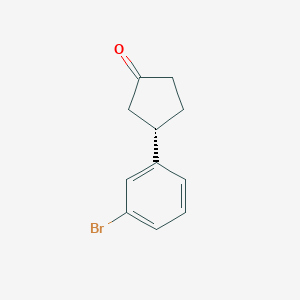
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
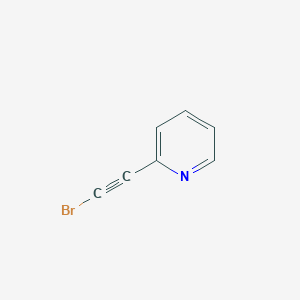
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)


